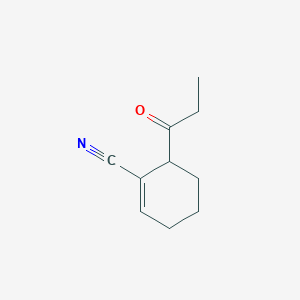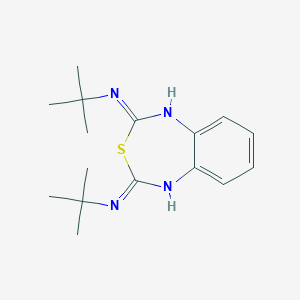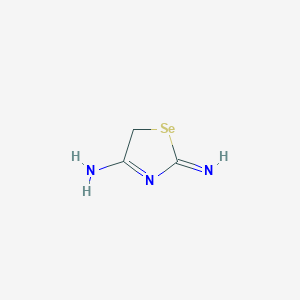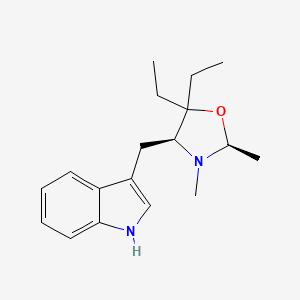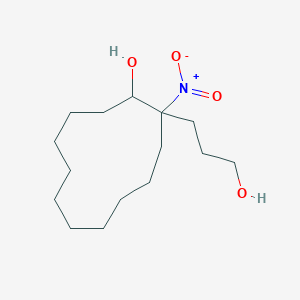
2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol is a complex organic compound characterized by a cyclododecane ring substituted with a nitro group and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol typically involves multi-step organic reactions. One common method includes the nitration of cyclododecane followed by the introduction of the hydroxypropyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxypropyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-amine: Similar structure but with an amine group instead of a nitro group.
Uniqueness
2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol is unique due to the presence of both a nitro group and a hydroxypropyl group on the cyclododecane ring
Properties
CAS No. |
575432-37-0 |
|---|---|
Molecular Formula |
C15H29NO4 |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-2-nitrocyclododecan-1-ol |
InChI |
InChI=1S/C15H29NO4/c17-13-9-12-15(16(19)20)11-8-6-4-2-1-3-5-7-10-14(15)18/h14,17-18H,1-13H2 |
InChI Key |
ZUQXJVUNGIECHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(C(CCCC1)O)(CCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




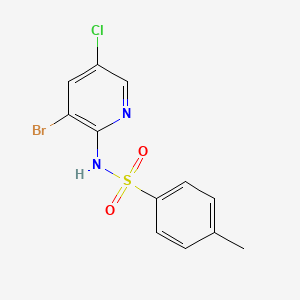
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)

![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
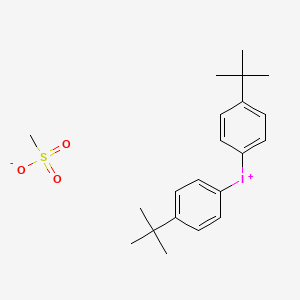
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)
